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Introduction
ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to

selectively target and degrade the androgen receptor (AR).[1][2] The androgen receptor is a

key driver of disease progression in prostate cancer. ARV-766 has demonstrated the ability to

degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants,

which are associated with resistance to current therapies.[2][3][4] These mutations, such as

L702H, H875Y, and T878A, can develop in 20-25% of men with metastatic castration-resistant

prostate cancer (mCRPC) and are linked to poor prognoses.[4] Preclinical and early clinical

data for ARV-766 monotherapy have shown promising anti-tumor activity and a manageable

safety profile in heavily pretreated mCRPC patients.[1][3] This has led to the investigation of

ARV-766 in combination with other cancer therapies to enhance its efficacy and overcome

resistance mechanisms.

This document provides a summary of the current knowledge on ARV-766 combination

therapies, with a focus on its pairing with abiraterone, and offers generalized protocols for

preclinical and clinical research in this area.

Mechanism of Action: The PROTAC Approach
ARV-766 functions as a heterobifunctional molecule. One end binds to the androgen receptor,

while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of
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the AR, marking it for degradation by the proteasome.[5] This catalytic process allows a single

molecule of ARV-766 to trigger the degradation of multiple AR proteins, leading to a profound

and sustained suppression of AR signaling.

ARV-766

Ternary Complex
(ARV-766 + AR + E3)

Binds to AR

Androgen Receptor (AR)
(Wild-type or Mutant) E3 Ubiquitin Ligase

Recruited by ARV-766

Ubiquitin

Ubiquitination

Proteasome

Targeting

AR Degradation

Degrades AR

Click to download full resolution via product page

Figure 1: Mechanism of action of ARV-766.

Combination Therapy Rationale: ARV-766 and
Abiraterone
The most prominent combination therapy being investigated for ARV-766 is with abiraterone, a

cytochrome P450 17A1 (CYP17A1) inhibitor that blocks the synthesis of androgens. The

rationale for this combination is based on a potentially synergistic effect.[5] Abiraterone reduces

the ligands that activate the AR, while ARV-766 degrades the receptor itself. Resistance to
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abiraterone can arise from AR upregulation or mutations, which ARV-766 is designed to

overcome.[5]
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Figure 2: Dual targeting of the AR pathway.

Clinical Development: The NCT05067140 Trial
A Phase 1/2 clinical trial (NCT05067140) is currently evaluating ARV-766 both as a

monotherapy and in combination with abiraterone in men with metastatic prostate cancer.[6]

Trial Design Overview
The study consists of multiple parts:

Part A (Dose Escalation): Evaluated the safety and tolerability of ascending doses of ARV-

766 monotherapy.

Part B (Cohort Expansion): Further assesses the antitumor activity of the recommended

Phase 2 doses of ARV-766 monotherapy.

Part C (Combination Dose Escalation): Assesses the safety, tolerability, and drug-drug

interaction of escalating doses of ARV-766 in combination with a standard dose of

abiraterone in NHA-naïve mCRPC or mCSPC patients.[5]

Part D (Combination Expansion): Will further evaluate the safety and efficacy of the selected

combination dose.
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Quantitative Data Summary
As of the latest available data, detailed quantitative results for the combination arm of the

NCT05067140 trial have not been fully disclosed. The data presented below primarily pertains

to ARV-766 as a monotherapy, which provides the foundational evidence for its use in

combination.

Table 1: ARV-766 Monotherapy Clinical Activity in
mCRPC Patients

Endpoint Patient Population Result Citation

PSA50 (≥50% PSA

decline)

Patients with AR LBD

mutations
42% [1]

Partial Response

(RECIST)

RECIST-evaluable

patients with AR LBD

mutations

2 of 4 patients (1

confirmed, 1

unconfirmed)

[1]

Table 2: ARV-766 Monotherapy Safety Profile (Phase 1/2)
Adverse Event
Type

Frequency Details Citation

Treatment-Related

Adverse Events

(TRAEs)

Majority were Grade 1

or 2

Most frequent (>10%):

fatigue, nausea,

diarrhea. No Grade ≥4

TRAEs reported.

[1]

Dose-Limiting

Toxicities

None observed in

Phase 1

The maximum

tolerated dose was

not reached.

[1]

Discontinuation due to

TRAEs
Low

No patients in Phase

1, one patient in

Phase 2.

Dose Reductions due

to TRAEs
Low 2 of 47 patients.
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Experimental Protocols
The following are generalized protocols for preclinical and clinical evaluation of ARV-766 in

combination therapies. These should be adapted and optimized for specific experimental

conditions.

Preclinical Evaluation of ARV-766 Combination Therapy
Objective: To assess the synergistic or additive anti-tumor effects of ARV-766 in combination

with another anti-cancer agent (e.g., abiraterone, enzalutamide, docetaxel) in prostate cancer

cell lines and in vivo models.

1. In Vitro Synergy Assessment

Cell Lines: Utilize a panel of prostate cancer cell lines, including those sensitive and resistant

to standard-of-care therapies (e.g., LNCaP, VCaP, 22Rv1, and patient-derived xenograft

lines).

Methodology:

Plate cells in 96-well plates and allow them to adhere overnight.

Treat cells with a dose matrix of ARV-766 and the combination agent for 72-96 hours.

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

Analyze the data using synergy models such as the Bliss independence or Loewe

additivity models to calculate a synergy score.

Western Blot Analysis:

Treat cells with ARV-766, the combination agent, and the combination for 24-48 hours.

Lyse the cells and perform Western blotting to assess the levels of AR and downstream

signaling proteins.

2. In Vivo Efficacy Studies
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Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) bearing subcutaneous or

orthotopic prostate cancer xenografts.

Methodology:

Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle, ARV-

766 alone, combination agent alone, and ARV-766 plus the combination agent.

Administer drugs at their predetermined optimal doses and schedules.

Monitor tumor growth by caliper measurements twice weekly.

Monitor animal body weight and overall health.

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot

for AR levels, immunohistochemistry).
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Figure 3: Preclinical experimental workflow.

Clinical Trial Protocol Outline (based on NCT05067140
Part C)
Title: A Phase 1b/2 Study of ARV-766 in Combination with Abiraterone in Patients with

Metastatic Prostate Cancer.

Primary Objectives:

To evaluate the safety and tolerability of ARV-766 in combination with abiraterone.

To determine the recommended Phase 2 dose (RP2D) of ARV-766 in this combination.

Key Inclusion Criteria:

Histologically confirmed adenocarcinoma of the prostate.

Metastatic castration-resistant or castration-sensitive prostate cancer.

ECOG performance status of 0 or 1.

No prior treatment with a novel hormonal agent (for the NHA-naïve cohort).[5]

Key Exclusion Criteria:

Symptomatic brain metastases.

Active inflammatory gastrointestinal disease.

Prior systemic anti-cancer therapy within a specified washout period.

Treatment Plan:

Patients receive escalating doses of oral ARV-766 once daily, starting at 100 mg, in

combination with a standard 1000 mg oral dose of abiraterone.[5]
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A conventional 3+3 dose-escalation design is used.

Patients also receive ongoing androgen deprivation therapy.[5]

Assessments:

Safety: Monitor for dose-limiting toxicities (DLTs) during the first cycle, and adverse events

(AEs) and laboratory abnormalities throughout the study.

Pharmacokinetics: Assess drug-drug interactions between ARV-766 and abiraterone.

Efficacy: Preliminary efficacy will be assessed by PSA response rates (PSA30 and PSA50)

and objective response rate (ORR) according to RECIST criteria.

Future Directions
While the combination of ARV-766 with abiraterone is the most advanced in clinical

development, the mechanism of action of ARV-766 suggests potential for combination with

other classes of drugs, including:

Enzalutamide: To achieve a more complete blockade and degradation of the AR.

PARP inhibitors: In patients with DNA repair deficiencies.

Chemotherapy (e.g., docetaxel): To target different phases of the cell cycle and mechanisms

of resistance.

Preclinical studies exploring these combinations are warranted to provide the rationale for

future clinical trials.

Conclusion
ARV-766 represents a promising new therapeutic modality for prostate cancer, particularly in

the context of resistance to current AR-targeted therapies. Its combination with abiraterone is a

rational approach that is currently under clinical investigation. While detailed data from the

combination cohorts are still emerging, the strong preclinical rationale and the favorable

monotherapy data provide a solid foundation for the continued development of ARV-766 in

combination regimens. The protocols outlined in this document provide a framework for
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researchers to further explore and validate the potential of ARV-766 in combination with other

cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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